molecular formula C20H21Cl6N5 B12813698 2,2'-(N-Butyliminodimethylene)bis(5,6-dichlorobenzimidazole) dihydrochloride CAS No. 102516-87-0

2,2'-(N-Butyliminodimethylene)bis(5,6-dichlorobenzimidazole) dihydrochloride

Cat. No.: B12813698
CAS No.: 102516-87-0
M. Wt: 544.1 g/mol
InChI Key: FOUCFNRXKRILTM-UHFFFAOYSA-N
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Description

2,2’-(N-Butyliminodimethylene)bis(5,6-dichlorobenzimidazole) dihydrochloride: is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(N-Butyliminodimethylene)bis(5,6-dichlorobenzimidazole) dihydrochloride typically involves the following steps:

    Formation of 5,6-dichlorobenzimidazole: This can be achieved by reacting o-phenylenediamine with 2,3-dichlorobenzaldehyde under acidic conditions.

    Linking with Butyliminodimethylene: The 5,6-dichlorobenzimidazole units are then linked using a butyliminodimethylene bridge.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole rings.

    Reduction: Reduction reactions can also occur, especially at the chlorinated positions.

    Substitution: The chlorinated positions on the benzimidazole rings are susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products:

    Oxidation: Products may include various oxidized derivatives of the benzimidazole rings.

    Reduction: Reduced derivatives with fewer chlorine atoms.

    Substitution: Substituted benzimidazole derivatives with different functional groups replacing the chlorine atoms.

Mechanism of Action

The mechanism of action of 2,2’-(N-Butyliminodimethylene)bis(5,6-dichlorobenzimidazole) dihydrochloride involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness:

  • The presence of the butyliminodimethylene bridge in 2,2’-(N-Butyliminodimethylene)bis(5,6-dichlorobenzimidazole) dihydrochloride provides unique structural features that enhance its binding affinity to molecular targets and its overall biological activity.

Properties

CAS No.

102516-87-0

Molecular Formula

C20H21Cl6N5

Molecular Weight

544.1 g/mol

IUPAC Name

butyl-[(5,6-dichloro-1H-benzimidazol-3-ium-2-yl)methyl]-[(5,6-dichloro-1H-benzimidazol-2-yl)methyl]azanium;dichloride

InChI

InChI=1S/C20H19Cl4N5.2ClH/c1-2-3-4-29(9-19-25-15-5-11(21)12(22)6-16(15)26-19)10-20-27-17-7-13(23)14(24)8-18(17)28-20;;/h5-8H,2-4,9-10H2,1H3,(H,25,26)(H,27,28);2*1H

InChI Key

FOUCFNRXKRILTM-UHFFFAOYSA-N

Canonical SMILES

CCCC[NH+](CC1=[NH+]C2=CC(=C(C=C2N1)Cl)Cl)CC3=NC4=CC(=C(C=C4N3)Cl)Cl.[Cl-].[Cl-]

Origin of Product

United States

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